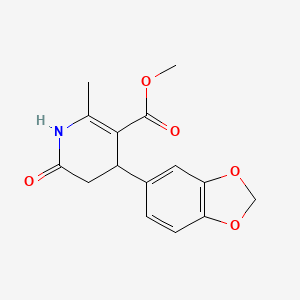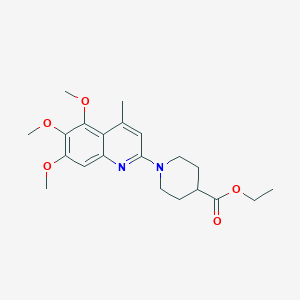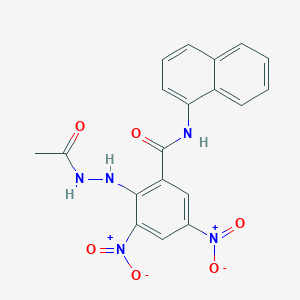
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
Overview
Description
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide (CTDP-31) is a novel synthetic compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of piperidine derivatives and has been shown to possess significant pharmacological properties, including analgesic, anxiolytic, and antipsychotic effects.
Mechanism of Action
The exact mechanism of action of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the mu-opioid receptor. This modulation results in the enhancement of the receptor's affinity for endogenous opioid peptides, leading to increased analgesic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have significant effects on the central nervous system, including the modulation of pain perception, anxiety, and psychosis. Studies have also suggested that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal candidate for studying the effects of opioid receptor modulation on pain perception and other physiological processes. However, the limitations of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide include its relatively short half-life and the lack of clinical data on its safety and efficacy.
Future Directions
Future research on N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in various disease states. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in clinical trials. Finally, the development of new analogs and derivatives of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Scientific Research Applications
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide possesses significant analgesic effects and can be used to alleviate pain in various animal models. Additionally, N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to possess anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety and psychotic disorders.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-20(22-9-10-22)26-25(29)23-11-18-28(19-12-23)24-13-16-27(17-14-24)15-5-8-21-6-3-2-4-7-21/h2-4,6-7,20,22-24H,5,8-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZRWDLDAJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3863984.png)
![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3863993.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3864000.png)

![3-methyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864016.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3864023.png)
![3,3'-[(2,6-dichlorophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B3864025.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-2-quinolinecarboxamide](/img/structure/B3864040.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B3864058.png)



